molecular formula C17H21BO2 B8199865 4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane

Cat. No.: B8199865
M. Wt: 268.2 g/mol
InChI Key: KTPXEJRTRUKHBW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane is a boronic acid derivative that plays a significant role in organic synthesis. This compound is particularly notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions, especially in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of 7-methylnaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems also helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial in catalytic processes and in the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane is unique due to its specific structural features, which provide enhanced stability and reactivity. This makes it particularly useful in applications requiring robust and efficient chemical transformations.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(7-methylnaphthalen-1-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2/c1-12-9-10-13-7-6-8-15(14(13)11-12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPXEJRTRUKHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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